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Introduction to Cisplatin-Induced Acute Kidney Injury
(AKI)
Cisplatin is a highly effective and widely used chemotherapeutic agent for treating various solid

tumors.[1][2] However, its clinical application is significantly limited by severe side effects, most

notably nephrotoxicity, which can lead to acute kidney injury (AKI).[2][3][4][5] Cisplatin-induced

AKI affects approximately 30% of patients receiving the drug, posing a major clinical challenge.

[6][7][8] The pathophysiology is complex, involving the accumulation of cisplatin in renal

proximal tubular cells, which triggers a cascade of detrimental events.[6][9] These events

include oxidative stress, inflammation, DNA damage, mitochondrial dysfunction, and ultimately,

tubular cell apoptosis and necrosis, leading to a decline in renal function.[2][3][6][9][10]

Animal models, particularly in rodents, are indispensable tools for investigating the molecular

mechanisms underlying cisplatin nephrotoxicity and for evaluating potential therapeutic

strategies to prevent or mitigate this debilitating side effect.[4] These models allow for

controlled studies of disease progression and the testing of novel renoprotective agents.[4]

Overview of Animal Models
Rodent models are the most frequently used for studying cisplatin-induced AKI due to their

reproducibility and clinical relevance.[4] The choice of model often depends on the specific

research question, whether it's investigating acute, severe injury or the progression to chronic

kidney disease (CKD).
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Single High-Dose Model: This is the most common model for studying severe AKI.[7][8] Mice

typically receive a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20-30 mg/kg.

[6][7][8][11] This regimen induces significant renal dysfunction, tubular necrosis, and

apoptosis within 3-4 days post-injection.[7][8][12] While effective for studying acute cellular

responses, this model's high mortality rate and severity may not fully replicate the typical

clinical scenario for all cancer types.[8][12]

Repeated Low-Dose Model: To better mimic clinical dosing regimens and study the transition

from AKI to CKD, a repeated low-dose model is utilized.[7][8][12] In this model, mice are

administered lower doses of cisplatin (e.g., 7-9 mg/kg) once a week for several weeks.[7][8]

[12] This approach results in milder AKI but leads to the development of renal fibrosis and a

sustained reduction in glomerular filtration rate (GFR), characteristic of chronic kidney

disease.[7][8][12]

Rat Models: Rats are also commonly used and are generally more sensitive to cisplatin

nephrotoxicity than mice.[8] A single i.p. injection of 10 mg/kg is often sufficient to induce AKI

in rats.[13][14][15]

The selection of animal strain is also critical, as susceptibility to cisplatin-induced AKI can vary.

C57BL/6 mice are frequently used and have been shown to be more susceptible to cisplatin

nephrotoxicity compared to other strains like BALB/c.[1][6]

Key Pathophysiological Mechanisms
The pathogenesis of cisplatin-induced AKI is multifactorial, involving several interconnected

signaling pathways.

Oxidative Stress: Cisplatin accumulation in renal cells leads to the excessive production of

reactive oxygen species (ROS).[3][10][16] This is caused by the depletion of endogenous

antioxidants like glutathione (GSH) and the impairment of antioxidant enzymes.[16] ROS

directly damage cellular components, including lipids, proteins, and DNA, and trigger other

injury pathways.[14] Mitochondrial dysfunction is a key source and target of this oxidative

stress.[10][14]

Inflammation: Cisplatin induces a robust inflammatory response in the kidney.[4][17] This is

characterized by the production of pro-inflammatory cytokines and chemokines, such as
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tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5][17] These molecules

are mediated by the activation of signaling pathways like MAPKs and NF-κB.[5] The

inflammatory cascade attracts leukocytes, including T-cells and macrophages, into the renal

tissue, which further contributes to the injury.[4][9]

Apoptosis: Programmed cell death, or apoptosis, is a major mechanism of renal tubular cell

death in cisplatin nephrotoxicity.[3][6][9] Cisplatin activates both the intrinsic (mitochondrial)

and extrinsic (death receptor) apoptotic pathways.[3][9][18] The p53 tumor suppressor

protein is a key mediator, which can be activated by cisplatin-induced DNA damage.[9][19]

Activation of these pathways leads to the cleavage of caspases, particularly caspase-3,

resulting in cell demise.[14][19]

Biomarkers for Assessing Kidney Injury
Assessment of kidney injury in animal models relies on a combination of functional, molecular,

and histological markers.

Traditional Functional Markers: Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr) are

the standard, widely used markers for assessing renal function.[5][6] A significant increase in

their levels indicates a decline in glomerular filtration. However, these markers are

considered insensitive as they often rise only after substantial kidney damage has occurred.

[20]

Novel Injury Biomarkers: To detect kidney injury at earlier stages, several novel biomarkers

are employed.

Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in

injured proximal tubule cells and can be detected in both urine and kidney tissue.[6][15]

[20][21] Its levels rise as early as 24-72 hours after cisplatin administration in rats, often

before changes in BUN or sCr are observed.[15][20][21]

Neutrophil Gelatinase-Associated Lipocalin (NGAL): Also known as Lipocalin 2, NGAL is

another early biomarker of tubular damage that can be measured in urine and plasma.[6]

[15][20][21]

Other markers: Cystatin-C, IL-18, and Calbindin are also utilized to provide a more

comprehensive picture of the location and severity of renal injury.[6][15][20]
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Histopathology: Microscopic examination of kidney tissue sections is crucial for directly

observing and quantifying the extent of damage. Key features include tubular necrosis, loss

of brush border, formation of proteinaceous casts in the tubules, and inflammatory cell

infiltration.[5][6]

Data Presentation
Table 1: Common Cisplatin Dosing Regimens in Rodent
Models

Animal
Model

Cisplatin
Dose

Administrat
ion Route

Typical
Timeframe
for AKI

Key
Features

References

Mouse

(C57BL/6)

Single dose:

20-25 mg/kg

Intraperitonea

l (i.p.)
72-96 hours

Severe AKI,

high tubular

necrosis and

apoptosis

[5][7][8][11]

[12]

Mouse

(C57BL/6)

Repeated

dose: 7-9

mg/kg

Intraperitonea

l (i.p.)

4 weeks

(weekly

injections)

Mild AKI,

development

of renal

fibrosis, CKD

progression

[7][8][12]

Mouse

(129Sv)

Single dose:

10 mg/kg

Intraperitonea

l (i.p.)
72 hours

Moderate

AKI,

inflammation,

oxidative

stress

[22]

Rat

(Wistar/SD)

Single dose:

10 mg/kg

Intraperitonea

l (i.p.)
72 hours

Significant

AKI,

mitochondrial

dysfunction,

apoptosis

[13][14][15]

[21]
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Table 2: Key Biomarkers for Cisplatin-Induced AKI
Assessment

Biomarker Sample Type
Expected
Change

Time of
Detection

References

Serum

Creatinine (sCr)
Serum / Plasma Increase 48-72 hours [5][6]

Blood Urea

Nitrogen (BUN)
Serum / Plasma Increase 48-72 hours [5][6]

KIM-1
Urine / Kidney

Tissue
Increase 24-72 hours [6][15][20][21]

NGAL (LCN2)
Urine / Kidney

Tissue
Increase 24-72 hours [6][15][21]

Cystatin-C Serum / Urine Increase 72 hours [6][15][21]

IL-18
Urine / Kidney

Tissue
Increase 72 hours [6][15][21]

TNF-α
Kidney Tissue /

Serum
Increase 72 hours [5][22]

IL-6
Kidney Tissue /

Serum
Increase 72 hours [5][22]

Cleaved

Caspase-3
Kidney Tissue Increase 72 hours [6][14]

TUNEL Staining Kidney Tissue Increase 72 hours [6]

Table 3: Example Semi-Quantitative Histopathological
Scoring System for Tubular Injury
This system is adapted from methodologies used in various animal model studies.[23][24][25]

[26]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 20 Tech Support

https://www.mdpi.com/1422-0067/23/20/12254
https://www.mdpi.com/1422-0067/20/12/3011
https://www.mdpi.com/1422-0067/23/20/12254
https://www.mdpi.com/1422-0067/20/12/3011
https://www.mdpi.com/1422-0067/20/12/3011
https://www.researchgate.net/publication/375477048_Early_diagnostic_biomarkers_for_acute_kidney_injury_using_cisplatin-induced_nephrotoxicity_in_rat_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC5359028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10682538/
https://www.mdpi.com/1422-0067/20/12/3011
https://www.researchgate.net/publication/375477048_Early_diagnostic_biomarkers_for_acute_kidney_injury_using_cisplatin-induced_nephrotoxicity_in_rat_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC10682538/
https://www.mdpi.com/1422-0067/20/12/3011
https://www.researchgate.net/publication/375477048_Early_diagnostic_biomarkers_for_acute_kidney_injury_using_cisplatin-induced_nephrotoxicity_in_rat_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC10682538/
https://www.mdpi.com/1422-0067/20/12/3011
https://www.researchgate.net/publication/375477048_Early_diagnostic_biomarkers_for_acute_kidney_injury_using_cisplatin-induced_nephrotoxicity_in_rat_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC10682538/
https://www.mdpi.com/1422-0067/23/20/12254
https://www.mdpi.com/2076-3921/13/12/1534
https://www.mdpi.com/1422-0067/23/20/12254
https://www.mdpi.com/2076-3921/13/12/1534
https://www.mdpi.com/1422-0067/20/12/3011
https://pubmed.ncbi.nlm.nih.gov/17216432/
https://www.mdpi.com/1422-0067/20/12/3011
https://pmc.ncbi.nlm.nih.gov/articles/PMC3951867/
https://www.researchgate.net/figure/Scoring-system-for-renal-histopathology_tbl1_342423429
https://orca.cardiff.ac.uk/id/eprint/96358/1/2055-091X-3-1.pdf
https://journals.biologists.com/bio/article/12/9/bio059988/329059/Quantifying-acute-kidney-injury-in-an-Ischaemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Score Description of Tubular Damage

0 Normal histology, no damage.

1

Mild: Up to 10-25% of tubules show damage

(e.g., cell swelling, loss of brush border, cast

formation, necrosis).

2 Moderate: 26-50% of tubules show damage.

3 Severe: 51-75% of tubules show damage.

4
Very Severe: More than 75% of tubules show

extensive damage and necrosis.

Experimental Protocols
Protocol 1: Induction of Cisplatin-Induced AKI in Mice
Objective: To establish a reproducible model of acute kidney injury using a single high dose of

cisplatin.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Cisplatin (Sigma-Aldrich or equivalent)

Sterile 0.9% saline

Animal scale

1 mL syringes with 27-gauge needles

Procedure:

Acclimatization: House mice under standard laboratory conditions for at least one week prior

to the experiment to allow for acclimatization.
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Animal Grouping: Randomly divide mice into at least two groups: a control group (vehicle)

and a cisplatin-treated group.

Cisplatin Preparation: On the day of injection, prepare a fresh solution of cisplatin. Dissolve

cisplatin powder in sterile 0.9% saline to a final concentration of 1 mg/mL. Gentle warming

(to 37°C) and vortexing may be required to fully dissolve the powder. Protect the solution

from light.

Dosing:

Weigh each mouse accurately.

Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20 mg/kg body

weight.[1][5][12]

Administer an equivalent volume of sterile 0.9% saline to the control group.

Post-Injection Monitoring:

Monitor the animals daily for signs of distress, including weight loss, lethargy, and ruffled

fur. Body weight is expected to decrease in the cisplatin group.

Ensure free access to food and water.

Euthanasia and Sample Collection: At 72 hours post-injection, euthanize the mice via an

approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[5] Immediately

proceed to Protocol 2 for blood and tissue collection.

Protocol 2: Blood and Tissue Collection
Objective: To properly collect blood and kidney tissues for subsequent analysis.

Materials:

Surgical tools (scissors, forceps)

Heparinized or EDTA-coated microcentrifuge tubes for blood collection
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1.5 mL microcentrifuge tubes

Phosphate-buffered saline (PBS), ice-cold

10% Neutral Buffered Formalin (NBF)

Liquid nitrogen or dry ice

Procedure:

Blood Collection: Immediately after euthanasia, collect blood via cardiac puncture. Place the

blood into appropriate microcentrifuge tubes.

Plasma/Serum Preparation:

For plasma, use heparinized or EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C.

Collect the supernatant (plasma).

For serum, use non-coated tubes. Allow blood to clot at room temperature for 30 minutes,

then centrifuge as above. Collect the supernatant (serum).

Store plasma/serum at -80°C until analysis.

Kidney Perfusion and Collection:

Perform a laparotomy to expose the abdominal cavity.

Perfuse the kidneys with ice-cold PBS via the left ventricle until the kidneys appear pale to

flush out blood.

Carefully excise both kidneys.

Tissue Processing:

For Histology: Cut one kidney longitudinally. Fix one half in 10% NBF for 24 hours at room

temperature, then transfer to 70% ethanol for paraffin embedding.
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For Molecular/Biochemical Analysis: Snap-freeze the other kidney half (or the entire

second kidney) in liquid nitrogen and store at -80°C.

Protocol 3: Assessment of Renal Function (Biochemical
Analysis)
Objective: To quantify the levels of BUN and serum creatinine as indicators of renal function.

Materials:

Serum or plasma samples collected in Protocol 2

Commercially available colorimetric assay kits for BUN and Creatinine (e.g., from Cayman

Chemical, Abcam, or similar suppliers)

Microplate reader

Procedure:

Thaw serum/plasma samples on ice.

Follow the manufacturer's instructions provided with the specific BUN and creatinine assay

kits.

Typically, the procedure involves adding reagents to the samples and standards in a 96-well

plate, incubating for a specified time, and then measuring the absorbance at a specific

wavelength using a microplate reader.

Calculate the concentration of BUN and creatinine in each sample by comparing their

absorbance values to the standard curve. Express results in mg/dL.

Protocol 4: Histopathological Evaluation of Kidney
Tissue
Objective: To visualize and score the extent of tissue damage in the kidneys.

Materials:
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Paraffin-embedded kidney tissue blocks from Protocol 2

Microtome

Glass slides

Hematoxylin and Eosin (H&E) staining reagents

Periodic acid-Schiff (PAS) staining reagents (optional, for visualizing basement membranes

and brush borders)

Light microscope

Procedure:

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded kidney blocks using a

microtome and mount them on glass slides.

Staining:

Deparaffinize and rehydrate the tissue sections.

Perform standard H&E staining to visualize general morphology and cellular infiltration.

Perform PAS staining (optional) to assess the integrity of the tubular brush border and

basement membranes.

Microscopic Examination:

Examine the stained slides under a light microscope in a blinded manner (i.e., the

observer is unaware of the treatment group).

Assess key pathological features in the cortex and outer medulla, including:

Tubular epithelial necrosis

Loss of brush border

Tubular dilation
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Formation of proteinaceous casts

Inflammatory cell infiltration

Scoring: Quantify the degree of kidney injury using a semi-quantitative scoring system, such

as the one described in Table 3. Score multiple random fields of view per slide to ensure

representative analysis.

Protocol 5: Measurement of Oxidative Stress Markers
Objective: To quantify markers of oxidative stress in kidney tissue.

Materials:

Frozen kidney tissue from Protocol 2

Tissue homogenization buffer

Commercial ELISA or colorimetric assay kits for Malondialdehyde (MDA) and Glutathione

(GSH)

Protein assay kit (e.g., BCA assay)

Procedure:

Tissue Homogenization:

Weigh a piece of frozen kidney tissue and homogenize it in ice-cold homogenization

buffer.

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

Collect the supernatant for analysis.

Protein Quantification: Determine the total protein concentration in the supernatant using a

BCA assay to normalize the results.

MDA Assay: Measure the levels of MDA, a marker of lipid peroxidation, using a commercial

kit according to the manufacturer's protocol.
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GSH Assay: Measure the levels of reduced glutathione (GSH), a key endogenous

antioxidant, using a commercial kit. Often, the ratio of reduced to oxidized glutathione

(GSH/GSSG) is also determined as an indicator of redox state.[14]

Data Analysis: Normalize the MDA and GSH levels to the total protein concentration and

compare the results between control and cisplatin-treated groups.

Protocol 6: Analysis of Inflammatory Markers
Objective: To measure the expression of pro-inflammatory cytokines in the kidney.

Materials:

Frozen kidney tissue from Protocol 2

Tissue homogenate (prepared as in Protocol 5) or RNA extraction reagents

Commercial ELISA kits for TNF-α and IL-6

qRT-PCR reagents and primers for Tnf, Il6, etc.

Procedure (ELISA Method):

Use the kidney tissue homogenate prepared in Protocol 5.

Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.

Briefly, this involves adding the tissue lysate and standards to antibody-coated wells,

followed by incubation with detection antibodies and a substrate.

Measure the resulting colorimetric signal using a microplate reader.

Calculate cytokine concentrations based on the standard curve and normalize to total protein

content.

Procedure (qRT-PCR Method):

Extract total RNA from frozen kidney tissue using a suitable kit.
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Synthesize cDNA from the RNA.

Perform quantitative real-time PCR (qRT-PCR) using specific primers for target genes (e.g.,

Tnf, Il6, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 7: Detection of Apoptosis
Objective: To detect and quantify apoptotic cells in kidney tissue.

Materials:

Paraffin-embedded kidney sections from Protocol 4

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit (e.g., from

Promega, Roche)

Fluorescence microscope

Procedure:

Tissue Preparation: Deparaffinize and rehydrate the kidney tissue sections on slides.

TUNEL Staining: Follow the protocol provided with the commercial TUNEL kit. This typically

involves:

Permeabilizing the cells with proteinase K.

Incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and

fluorescently labeled dUTPs. The TdT enzyme adds the labeled nucleotides to the 3'-

hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[6]

Washing the slides and counterstaining the nuclei with DAPI.

Imaging and Quantification:

Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit

bright fluorescence (e.g., green or red, depending on the label).
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In a blinded manner, capture images from multiple random fields in the renal cortex and

outer medulla.

Quantify apoptosis by counting the number of TUNEL-positive cells per field of view or as

a percentage of total cells (counted via DAPI stain).

Mandatory Visualizations
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Caption: Experimental workflow for a typical cisplatin-induced AKI study in mice.
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Caption: Key signaling pathways involved in cisplatin-induced acute kidney injury.
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Caption: Intrinsic and extrinsic apoptosis pathways activated by cisplatin in renal cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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